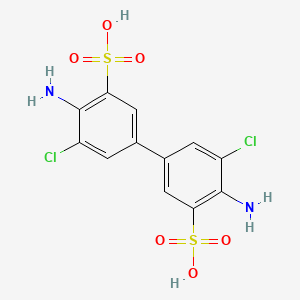
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid is a complex organic compound that features multiple functional groups, including amino, chloro, and sulfonic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid typically involves multi-step organic reactions. Common starting materials might include chlorobenzenesulfonic acid derivatives and amino compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydrogen atoms.
Substitution: The presence of chloro and amino groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays due to its unique chemical properties.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzenesulfonic acid: Lacks the additional amino and chloro groups, making it less complex.
4-Amino-3-chloro-5-sulfophenyl derivatives: Similar structure but with variations in functional groups.
Eigenschaften
CAS-Nummer |
123251-96-7 |
|---|---|
Molekularformel |
C12H10Cl2N2O6S2 |
Molekulargewicht |
413.24 |
IUPAC-Name |
2-amino-5-(4-amino-3-chloro-5-sulfophenyl)-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C12H10Cl2N2O6S2/c13-7-1-5(3-9(11(7)15)23(17,18)19)6-2-8(14)12(16)10(4-6)24(20,21)22/h1-4H,15-16H2,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
PEIQLVWMYVLUAU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)C2=CC(=C(C(=C2)Cl)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















